molecular formula C14H20ClNO B1389440 N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine CAS No. 1040686-80-3

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine

Cat. No. B1389440
CAS RN: 1040686-80-3
M. Wt: 253.77 g/mol
InChI Key: MELXTMKTWCJGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine, also known as NCP-CPA, is a cyclic amine molecule with a 4-chlorophenoxypropyl substituent. It is a structural analog of cyclopentanamine, and is used in a variety of scientific research applications. It has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has been used in a variety of scientific research applications. It has been used to study the binding of small molecules to proteins, as well as to study the structure and function of proteins. It has also been used in the study of enzyme kinetics and drug metabolism. Additionally, it has been used in the study of signal transduction pathways, as well as in the study of the structure and function of DNA and RNA.

Mechanism Of Action

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has been shown to interact with proteins and enzymes in a variety of ways. It has been shown to bind to proteins and enzymes, and to modulate their activity. It has also been shown to interact with DNA and RNA, and to modulate their structure and function. Additionally, it has been shown to interact with signal transduction pathways, and to modulate their activity.
Biochemical and Physiological Effects
N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and proteins, as well as to modulate the structure and function of DNA and RNA. It has also been shown to modulate signal transduction pathways, and to modulate the activity of cells and tissues. Additionally, it has been shown to modulate the activity of hormones and neurotransmitters, and to modulate the activity of the immune system.

Advantages And Limitations For Lab Experiments

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine is an effective tool for studying biochemical and physiological processes in the laboratory. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and non-irritating, so it can be safely used in laboratory experiments. However, it is not as effective as other molecules for studying certain biochemical and physiological processes, such as those involving small molecules binding to proteins.

Future Directions

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine has potential applications in the development of new drugs and therapeutics. It could be used to study the binding of small molecules to proteins, and to modulate the activity of enzymes and proteins. Additionally, it could be used to study the structure and function of DNA and RNA, and to modulate the activity of signal transduction pathways. Furthermore, it could be used to study the activity of hormones and neurotransmitters, and to modulate the activity of the immune system. Finally, it could be used to study the structure and function of cells and tissues, and to modulate the activity of cells and tissues.

properties

IUPAC Name

N-[2-(4-chlorophenoxy)propyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-11(10-16-13-4-2-3-5-13)17-14-8-6-12(15)7-9-14/h6-9,11,13,16H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELXTMKTWCJGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1CCCC1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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